

A Comparative Guide to Analytical Methods for O-Desmethyl Gefitinib Validation

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Compound of Interest

Compound Name: *O-Desmethyl Gefitinib*

Cat. No.: *B609716*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of **O-Desmethyl Gefitinib**, a major active metabolite of the anti-cancer drug Gefitinib. Understanding the performance of different analytical techniques is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document presents a detailed overview of various methodologies, their performance characteristics, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated Analytical Methods

The following table summarizes the performance characteristics of different validated analytical methods for the determination of **O-Desmethyl Gefitinib** in biological matrices. The primary methods identified in the literature are based on Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. Variations in sample preparation, such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), significantly impact method performance.

Parameter	Method 1: UPLC-MS/MS with Protein Precipitation	Method 2: HPLC-MS/MS with Protein Precipitation	Method 3: LC- MS/MS with Liquid-Liquid Extraction	Method 4: "Greener" HPTLC (for parent drug, Gefitinib)
Analyte	O-Desmethyl Gefitinib	O-Desmethyl Gefitinib	O-Desmethyl Gefitinib	Gefitinib
Matrix	Human Plasma	Human Plasma	Human Plasma	Bulk Drug/Tablets
Linearity Range	50 - 1000 ng/mL[1]	5 - 500 ng/mL[2] [3]	Information not available	20 - 1400 ng/band[4]
Lower Limit of Quantification (LLOQ)	50 ng/mL[5]	5 ng/mL[2][3]	Information not available	20.16 ng/band
Intra-day Precision (% CV)	0.92% - 9.85%[1]	≤10.8%[2][3]	Information not available	0.7893% - 0.8348%[4]
Inter-day Precision (% CV)	0.92% - 9.85%[1]	≤10.8%[2][3]	Information not available	0.8559% - 0.9391%[4]
Accuracy	92.68% - 106.62%[1]	100.4% - 106.0% [2][3]	Information not available	Information not available
Extraction Recovery	Information not available	86% - 105% (for multiple analytes)[6][7]	Information not available	Information not available
Sample Preparation	Protein Precipitation[1][5]	Protein Precipitation[8]	Liquid-Liquid Extraction[5][7]	Dissolution in Methanol[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Method 1: UPLC-MS/MS with Protein Precipitation for O-Desmethyl Gefitinib in Human Plasma[1]

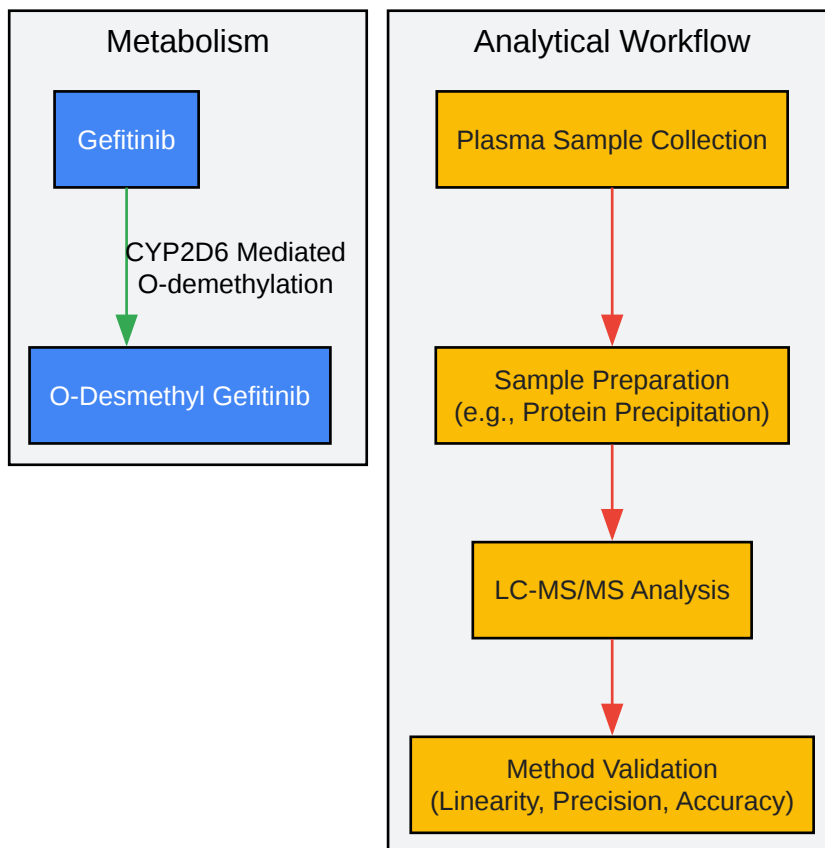
- Sample Preparation:
 - Thaw human plasma samples at room temperature.
 - To 100 µL of plasma, add an internal standard (e.g., Icotinib-D4, Osimertinib-¹³CD₃).
 - Precipitate proteins by adding 300 µL of acetonitrile.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to an autosampler vial for analysis.
- Chromatographic Conditions:
 - System: Shimadzu 30 A UPLC system.
 - Column: Shimadzu Shim-pack Scepter C18-120 (2.1 × 50 mm, 3.0 µm).
 - Column Temperature: 40°C.
 - Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
 - Flow Rate: 0.35 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - System: Shimadzu LC-MS 8050CL triple quadrupole mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).

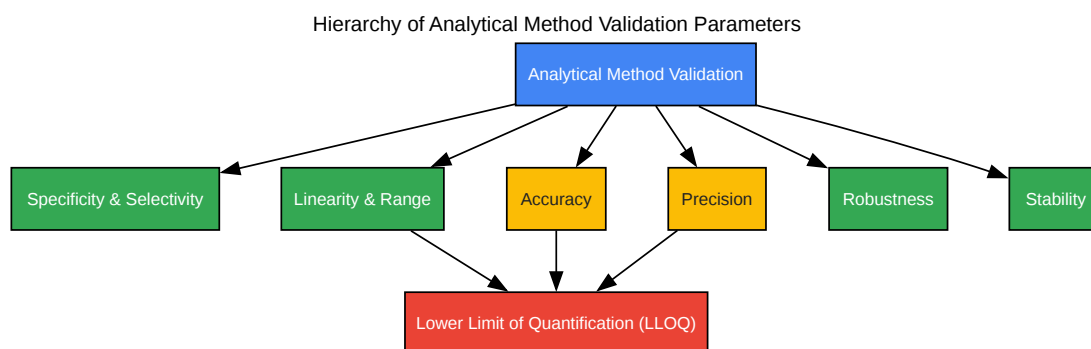
Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the metabolic pathway of Gefitinib to its active metabolite, **O-Desmethyl Gefitinib**, and the subsequent analytical workflow for its validation.

Metabolism and Analytical Workflow for O-Desmethyl Gefitinib





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